
Ethyl 4H-1,2,4-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4H-1,2,4-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formamide, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst presence to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4H-1,2,4-triazole-4-carboxylate has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Ethyl 4H-1,2,4-triazole-4-carboxylate exerts its effects depends on its application:
Molecular Targets: It can interact with enzymes, altering their activity by binding to active sites or allosteric sites.
Pathways Involved: In medicinal chemistry, it may interfere with metabolic pathways of pathogens, leading to their inhibition or death. In materials science, its reactivity can be harnessed to create cross-linked polymers or other advanced materials.
Comparación Con Compuestos Similares
Ethyl 4H-1,2,4-triazole-4-carboxylate can be compared with other triazole derivatives such as:
- Ethyl 1H-1,2,4-triazole-3-carboxylate
- Mthis compound
- Ethyl 5-methyl-2H-1,2,4-triazole-3-carboxylate
Uniqueness:
- Structural Differences: The position of substituents on the triazole ring can significantly affect the compound’s reactivity and applications.
- Reactivity: this compound may exhibit different reactivity patterns compared to its analogs, making it suitable for specific applications where others may not be as effective.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
ethyl 1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-3-6-7-4-8/h3-4H,2H2,1H3 |
Clave InChI |
SWJCLQZXQNTAPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


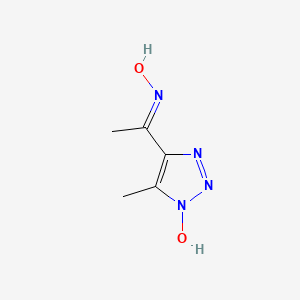
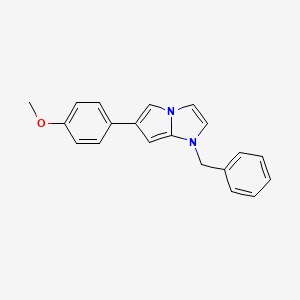

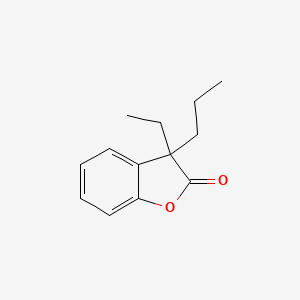
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)

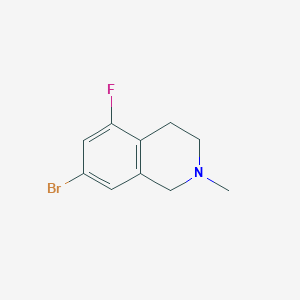
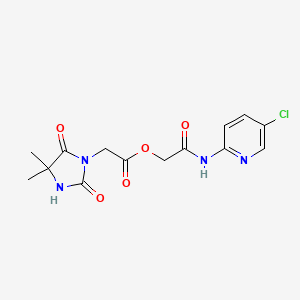
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)


![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
